molecular formula C17H20N2O3S B4698026 3-methyl-4-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide

3-methyl-4-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide

Cat. No. B4698026
M. Wt: 332.4 g/mol
InChI Key: KJYPBDOTUCYWDQ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide, also known as MSAB, is a chemical compound used in scientific research. It belongs to the class of benzamide derivatives and is commonly used in the study of protein-protein interactions and drug discovery.

Mechanism of Action

The mechanism of action of 3-methyl-4-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide involves binding to the hydrophobic pocket of target proteins, which can lead to changes in protein conformation and activity. 3-methyl-4-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide has been shown to bind to a variety of proteins, including transcription factors, kinases, and enzymes. The specificity of 3-methyl-4-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide for target proteins can be enhanced through the use of structural analogs and chemical modifications.
Biochemical and Physiological Effects
3-methyl-4-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide has been shown to have a variety of biochemical and physiological effects, depending on the target protein. For example, 3-methyl-4-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide can inhibit the activity of transcription factors, leading to changes in gene expression. It can also inhibit the activity of kinases, leading to changes in cell signaling pathways. The physiological effects of 3-methyl-4-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide can vary depending on the tissue and cell type being studied.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-4-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide in lab experiments is its high specificity for target proteins. This can help to reduce off-target effects and increase the accuracy of results. 3-methyl-4-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide is also relatively easy to synthesize and purify, which can make it a cost-effective tool for research. One limitation of 3-methyl-4-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide is that it may not be suitable for all protein targets, as some proteins may not have a suitable binding site for 3-methyl-4-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide. Additionally, 3-methyl-4-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the use of 3-methyl-4-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide in scientific research. One area of interest is the development of 3-methyl-4-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide-based therapeutics for the treatment of cancer and other diseases. 3-methyl-4-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide could also be used in the study of protein-protein interactions in complex biological systems, such as the human microbiome. Additionally, the development of new synthetic methods and modifications of 3-methyl-4-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide could lead to improved specificity and efficacy for target proteins.

Scientific Research Applications

3-methyl-4-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide is a valuable tool in scientific research, particularly in the study of protein-protein interactions. It can be used to identify and characterize protein binding sites, as well as to screen for potential drug candidates. 3-methyl-4-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide has been used in a variety of research areas, including cancer biology, neuroscience, and infectious diseases.

properties

IUPAC Name

4-(methanesulfonamido)-3-methyl-N-[(1R)-1-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-12-11-15(9-10-16(12)19-23(3,21)22)17(20)18-13(2)14-7-5-4-6-8-14/h4-11,13,19H,1-3H3,(H,18,20)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYPBDOTUCYWDQ-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(C)C2=CC=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)N[C@H](C)C2=CC=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.